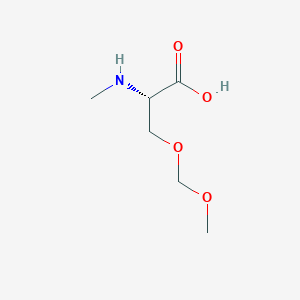
Iridium(3+);3-methyl-2-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium(3+);3-methyl-2-phenylpyridine is a complex compound that has garnered significant interest in various scientific fields due to its unique properties. This compound is part of the broader class of cyclometallated iridium(III) complexes, which are known for their luminescence properties and applications in organic light-emitting diodes (OLEDs) and photoredox catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iridium(3+);3-methyl-2-phenylpyridine typically involves cyclometalation reactions. One common method is the reaction of iridium trichloride with 3-methyl-2-phenylpyridine under specific conditions. The general reaction can be represented as:
[ \text{IrCl}_3 + 3 \text{C}_6\text{H}_4\text{-C}_5\text{H}_4\text{N} \rightarrow \text{Ir}(\text{C}_6\text{H}_4\text{-C}_5\text{H}_4\text{N})_3 + 3 \text{HCl} ]
This reaction is typically carried out in a solvent such as dichloromethane or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Iridium(3+);3-methyl-2-phenylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands to form new complexes
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(IV) complexes, while substitution reactions can produce a variety of heteroleptic iridium complexes .
Scientific Research Applications
Iridium(3+);3-methyl-2-phenylpyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Iridium(3+);3-methyl-2-phenylpyridine exerts its effects involves the interaction of its iridium center with various molecular targets. In photoredox catalysis, the compound undergoes photoexcitation, leading to the formation of reactive intermediates that drive the catalytic cycle . In biological applications, the compound can accumulate in specific cellular compartments, disrupting cellular processes and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Tris(2-phenylpyridine)iridium: This compound is similar in structure but lacks the methyl group on the phenylpyridine ligand.
2-phenylpyridine iridium complexes: These complexes have different substituents on the phenylpyridine ligand, leading to variations in their properties.
Uniqueness
Iridium(3+);3-methyl-2-phenylpyridine is unique due to the presence of the methyl group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific luminescent or catalytic properties are desired .
Properties
Molecular Formula |
C36H30IrN3 |
|---|---|
Molecular Weight |
696.9 g/mol |
IUPAC Name |
iridium(3+);3-methyl-2-phenylpyridine |
InChI |
InChI=1S/3C12H10N.Ir/c3*1-10-6-5-9-13-12(10)11-7-3-2-4-8-11;/h3*2-7,9H,1H3;/q3*-1;+3 |
InChI Key |
TVEFYWLJMQKAIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=CC=[C-]2.CC1=C(N=CC=C1)C2=CC=CC=[C-]2.CC1=C(N=CC=C1)C2=CC=CC=[C-]2.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


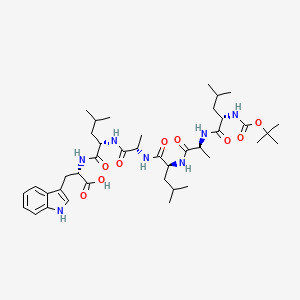
![[3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride](/img/structure/B13785075.png)
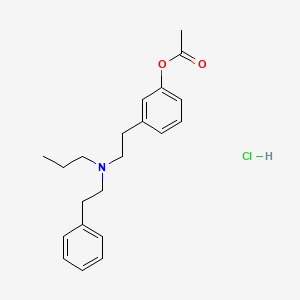
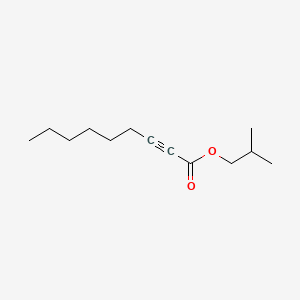
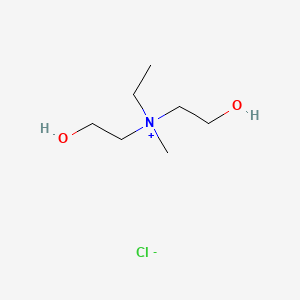
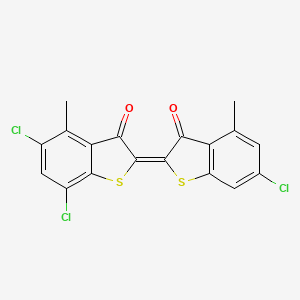
![9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]-](/img/structure/B13785090.png)

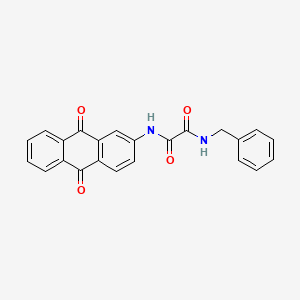
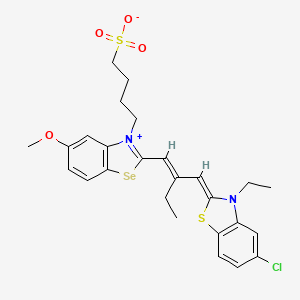
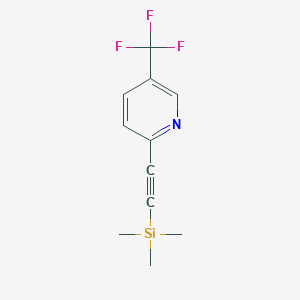
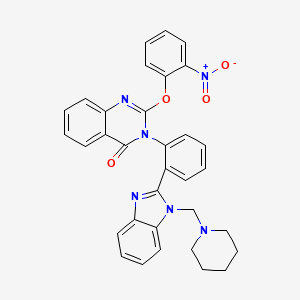
![Benzaldehyde, 4-[(4-methylphenyl)phenylamino]-](/img/structure/B13785151.png)
